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Compound of Interest

Compound Name: 1-Acetyl-1-cyclohexene

Cat. No.: B7769156

This guide provides a comprehensive analysis of the spectroscopic data for 1-acetyl-1-
cyclohexene, a key intermediate in organic synthesis. Designed for researchers, scientists,
and drug development professionals, this document delves into the nuances of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just
the data itself, but a detailed interpretation grounded in established scientific principles. Our
focus is on elucidating the structural features of the molecule through the lens of these
powerful analytical techniques.

Introduction to 1-Acetyl-1-cyclohexene

1-Acetyl-1-cyclohexene (CAS No. 932-66-1), with the molecular formula CsH120, is an a,[3-
unsaturated ketone.[1][2][3][4] Its structure, featuring a carbonyl group conjugated with a
carbon-carbon double bond within a cyclohexene ring, gives rise to a unique spectroscopic
signature. Understanding this signature is paramount for confirming its identity, assessing its
purity, and predicting its reactivity in chemical transformations.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of 1-
acetyl-1-cyclohexene. The following diagram illustrates the numbering of the carbon and
hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 1-acetyl-1-cyclohexene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. By analyzing the chemical environment of *H and *3C nuclei, we can map out the
carbon-hydrogen framework of 1-acetyl-1-cyclohexene.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons. The spectrum of 1-acetyl-1-
cyclohexene, typically run in CDCls, exhibits several key signals.[5]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.9 Triplet (t) 1H H2 (vinylic)
~2.3 Singlet (s) 3H H9 (acetyl CHs)
~2.2 Multiplet (m) 2H H6
~1.6 Multiplet (m) 4H H3, H4, H5

Interpretation:

 Vinylic Proton (H2): The downfield signal at approximately 6.9 ppm is characteristic of a
vinylic proton. Its deshielding is a result of its attachment to an sp2-hybridized carbon and the
electron-withdrawing effect of the conjugated carbonyl group. The triplet multiplicity arises
from coupling to the two adjacent protons on C6.

o Acetyl Protons (H9): The sharp singlet at around 2.3 ppm, integrating to three protons, is
unequivocally assigned to the methyl group of the acetyl moiety. Its singlet nature indicates
the absence of adjacent protons.

e Allylic Protons (H6): The multiplet around 2.2 ppm corresponds to the two allylic protons on
C6. These protons are adjacent to the double bond and are thus slightly deshielded.
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 Aliphatic Protons (H3, H4, H5): The overlapping multiplets in the upfield region (around 1.6
ppm) are attributed to the remaining six protons of the cyclohexene ring. Their signals are
complex due to spin-spin coupling with each other.

3C NMR Spectroscopy

The 13C NMR spectrum provides a count of the number of non-equivalent carbon atoms and
information about their electronic environment.

Chemical Shift (0, ppm) Assignment
~199 C7 (C=0)

~142 C1 (alkene)
~138 C2 (alkene)
~28 C9 (acetyl CHs)
~26 C6

~23 C3

~22 C5

~21 C4

Interpretation:

e Carbonyl Carbon (C7): The most downfield signal, typically around 199 ppm, is characteristic
of a ketone carbonyl carbon.[6] The conjugation with the double bond shifts this signal
slightly upfield compared to a saturated ketone.[6]

o Alkene Carbons (C1, C2): The signals at approximately 142 and 138 ppm are assigned to
the sp2-hybridized carbons of the double bond. The carbon atom C1, which is bonded to the
acetyl group, is typically the more deshielded of the two.

 Aliphatic and Acetyl Carbons: The remaining signals in the upfield region correspond to the
sp3-hybridized carbons of the cyclohexene ring and the acetyl methyl group. The chemical
shifts of the ring carbons are influenced by their proximity to the double bond and the
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carbonyl group. The B-carbon of an a,-unsaturated carbonyl system can provide insights
into the compound's reactivity.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR
spectrum of 1-acetyl-1-cyclohexene is characterized by strong absorptions corresponding to
the C=0 and C=C bonds.[8]

Wavenumber (cm~?) Intensity Assignment

C=0 stretch (conjugated

~1665 Strong ketone)

~1615 Medium C=C stretch (alkene)

~2930 Medium-Strong C-H stretch (sp3 carbons)

~3030 Weak C-H stretch (sp? carbon)
Interpretation:

The key feature of the IR spectrum is the position of the carbonyl (C=0) stretching vibration.
For a saturated ketone, this band typically appears around 1715 cm~1.[6] In 1-acetyl-1-
cyclohexene, the conjugation of the carbonyl group with the C=C double bond lowers the
stretching frequency to approximately 1665 cm~1.[6] This is a hallmark of a,3-unsaturated
ketones and is a direct consequence of the delocalization of mt-electrons, which weakens the
C=0 bond. The C=C stretching vibration is observed around 1615 cm~*. The spectrum also
shows characteristic C-H stretching vibrations for both sp3 and sp2 hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure. Electron
lonization (EIl) is a common technique for analyzing small organic molecules like 1-acetyl-1-
cyclohexene.
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The mass spectrum of 1-acetyl-1-cyclohexene shows a molecular ion peak (M+) at a mass-to-
charge ratio (m/z) of 124, corresponding to the molecular weight of the compound (CsH120).[1]

Key Fragmentation Peaks:

m/z Proposed Fragment

124 [M]* (Molecular lon)

109 [M - CH3]*

81 [M - COCHsJ*

67 [CsH7]*
Interpretation:

The fragmentation pattern is consistent with the structure of 1-acetyl-1-cyclohexene. The loss
of a methyl group (CHs, 15 Da) from the molecular ion gives rise to the peak at m/z 109. A
significant peak is often observed at m/z 81, corresponding to the loss of the acetyl group
(COCHs, 43 Da), resulting in a stable cyclohexenyl cation. Further fragmentation of the
cyclohexene ring can lead to the formation of smaller fragments, such as the peak at m/z 67.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
in this guide. Specific parameters may vary depending on the instrument and experimental
conditions.

NMR Spectroscopy

...............

Click to download full resolution via product page
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Caption: A generalized workflow for NMR sample preparation and data acquisition.

o Sample Preparation: Accurately weigh 10-20 mg of 1-acetyl-1-cyclohexene and dissolve it
in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean vial.[9]
Transfer the solution to a 5 mm NMR tube.[9]

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the
deuterium signal of the solvent.[9]

» Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to
obtain sharp, symmetrical peaks.[9]

» Data Acquisition: Acquire the Free Induction Decay (FID) for both *H and *3C nuclei using
appropriate pulse sequences and acquisition parameters.[9]

» Data Processing: Process the FID using Fourier transformation, followed by phase and
baseline correction to obtain the final spectrum. For *H NMR, integrate the signals to
determine the relative number of protons.

IR Spectroscopy

Data Processing

Ratio the sample spectrum against

the background spectrum —» Convert to absorbance or transmittance

Sample Preparation Data Acquisition
Place a drop of neat liquid sample Acquire a background spectrum ’
on the ATR crystal of the empty ATR crystal | Al IR s o i sam

\_//y

Click to download full resolution via product page

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
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 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR
spectrometer is clean.

e Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will
be subtracted from the sample spectrum.

o Sample Application: Place a small drop of neat 1-acetyl-1-cyclohexene directly onto the
ATR crystal.

o Data Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically
ratio the sample spectrum against the background spectrum to produce the final absorbance
or transmittance spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction Tonization Mass Analysis and Detection

Inject a dilute solution of the sample
into the GC-MS or viaa direct  ——#> Volatilize the sample in the ion source ——#>
inlet system

Bombard the gaseous molecules

lect Accelerate the resulting ions into Separate the ions based on their Detect the ions and generate the
with high-energy electrons (typically 70 eV) v s s

" the mass analyzer mass-to-charge (m/z) ratio mass spectrum

Click to download full resolution via product page
Caption: The fundamental steps involved in Electron lonization Mass Spectrometry.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC-MS) or a direct insertion probe.[10]

 lonization: In the ion source, the sample is vaporized and then bombarded with a beam of
high-energy electrons (typically 70 eV).[11] This causes the molecule to lose an electron,
forming a radical cation (the molecular ion), and also induces fragmentation.[11]

e Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-
charge (m/z) ratio.[12]
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e Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.[12]

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating
characterization of 1-acetyl-1-cyclohexene. The *H and 3C NMR spectra confirm the carbon-
hydrogen framework, the IR spectrum identifies the key functional groups and the effect of
conjugation, and the mass spectrum confirms the molecular weight and provides insight into
the molecule's fragmentation pathways. This detailed analysis serves as a valuable resource
for any scientist working with this important chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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